molecular formula C16H15ClN4OS B5720396 1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No.: B5720396
M. Wt: 346.8 g/mol
InChI Key: ONJLQEPMIXRHIT-UHFFFAOYSA-N
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Description

1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a chlorobenzyl sulfanyl group and a dimethyl substituent

Preparation Methods

The synthesis of 1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyrimidine core, followed by the introduction of the chlorobenzyl sulfanyl group and the dimethyl substituents. Common reaction conditions involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Comparison with Similar Compounds

1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-9-14(11(3)22)10(2)21-15(18-9)19-16(20-21)23-8-12-4-6-13(17)7-5-12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJLQEPMIXRHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)SCC3=CC=C(C=C3)Cl)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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